molecular formula C8H5ClNaO4 B035496 Sodium 2-carboxy-4-chlorobenzoate CAS No. 56047-23-5

Sodium 2-carboxy-4-chlorobenzoate

Cat. No.: B035496
CAS No.: 56047-23-5
M. Wt: 223.56 g/mol
InChI Key: PZKLMLXRHBPLHE-UHFFFAOYSA-N
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Scientific Research Applications

Monosodium 4-chlorophthalate has several applications in scientific research, including:

Safety and Hazards

Monosodium 4-chlorophthalate can cause skin irritation and serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray . After handling, hands and skin should be washed thoroughly . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

Future Directions

Monosodium 4-chlorophthalate has potential applications in the production of pthalocyanine blue, a packing agent used in printing ink, coating, drawing watercolor, pigment printing, and rubber items . As a substitute for phthalic anhydride, it can produce pthalocyanine blue that can withstand temperatures of more than 300°C and enhance the anti-dissolubility of pthalocyanine blue .

Chemical Reactions Analysis

Types of Reactions

Monosodium 4-chlorophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Monosodium 4-chlorophthalate can be compared with other similar compounds, such as:

Monosodium 4-chlorophthalate is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts.

Properties

{ "Design of the Synthesis Pathway": "Monosodium 4-chlorophthalate can be synthesized by reacting 4-chlorophthalic acid with sodium hydroxide in water.", "Starting Materials": [ "4-chlorophthalic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-chlorophthalic acid in water", "Add sodium hydroxide to the solution and stir", "Heat the mixture until all the solid has dissolved", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Add hydrochloric acid to the filtrate to adjust the pH to 2-3", "Collect the precipitate by filtration", "Wash the precipitate with water to remove any impurities", "Dry the product under vacuum to obtain Monosodium 4-chlorophthalate" ] }

CAS No.

56047-23-5

Molecular Formula

C8H5ClNaO4

Molecular Weight

223.56 g/mol

IUPAC Name

sodium;2-carboxy-4-chlorobenzoate

InChI

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);

InChI Key

PZKLMLXRHBPLHE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]

SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O.[Na]

56047-23-5

Pictograms

Irritant

Synonyms

2-benzenedicarboxylicacid,4-chloro-monosodiumsalt; 4-CHLOROPHTHALIC ACID MONOSODIUM SALT; 4-CHLOROPHTHALIC ACID SODIUM SALT; 4-CHLORO-2-CARBOXYBENZOIC ACID MONOSODIUM SALT; 4-CHLORO-1,2-DICARBOXYBENZENE MONOSODIUM SALT; MONOSODIUM 4-CHLOROPHTHALATE; SODIUM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 2
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 3
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Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 4
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 5
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 6
Sodium 2-carboxy-4-chlorobenzoate
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Q & A

Q1: What is the role of monosodium 4-chlorophthalate in the synthesis of 4-chlorophthalic anhydride?

A1: The abstract describes monosodium 4-chlorophthalate as a crucial intermediate in the synthesis of 4-chlorophthalic anhydride []. The process involves several steps: 1. Direct chlorination: Monosodium phthalate reacts with chlorine in an aqueous solution, with the pH carefully controlled using a weak alkali solution. This results in the formation of monosodium 4-chlorophthalate.2. Further processing: This intermediate compound then undergoes desalination, dehydration, and ring closure to yield crude 4-chlorophthalic anhydride. 3. Purification: Finally, the crude product is purified through rectification to obtain pure 4-chlorophthalic anhydride.

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